(6-Methoxypyridin-3-yl)magnesium bromide (6-Methoxypyridin-3-yl)magnesium bromide
Brand Name: Vulcanchem
CAS No.: 1341189-34-1
VCID: VC2745137
InChI: InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
SMILES: COC1=NC=[C-]C=C1.[Mg+2].[Br-]
Molecular Formula: C6H6BrMgNO
Molecular Weight: 212.33 g/mol

(6-Methoxypyridin-3-yl)magnesium bromide

CAS No.: 1341189-34-1

Cat. No.: VC2745137

Molecular Formula: C6H6BrMgNO

Molecular Weight: 212.33 g/mol

* For research use only. Not for human or veterinary use.

(6-Methoxypyridin-3-yl)magnesium bromide - 1341189-34-1

Specification

CAS No. 1341189-34-1
Molecular Formula C6H6BrMgNO
Molecular Weight 212.33 g/mol
IUPAC Name magnesium;6-methoxy-3H-pyridin-3-ide;bromide
Standard InChI InChI=1S/C6H6NO.BrH.Mg/c1-8-6-4-2-3-5-7-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Standard InChI Key ULIDJXGURUAAFB-UHFFFAOYSA-M
SMILES COC1=NC=[C-]C=C1.[Mg+2].[Br-]
Canonical SMILES COC1=NC=[C-]C=C1.[Mg+2].[Br-]

Introduction

Chemical Identity and Structure

(6-Methoxypyridin-3-yl)magnesium bromide is an organometallic compound featuring a pyridine ring with a methoxy group at the 6-position and a magnesium-bromide functional group at the 3-position. The molecular formula of this compound is C₆H₇BrMgNO, representing the characteristic composition of a Grignard reagent derived from a methoxypyridine precursor.

Structural Characteristics

The compound features a pyridine ring as its core structure, with the magnesium-bromide bond formed at the 3-position of the ring. The methoxy group at the 6-position creates an electron-rich environment that influences the reactivity of the compound. The magnesium-bromide moiety serves as the reactive center for the compound's function in synthesis reactions, enabling nucleophilic additions to electrophiles.

Physical and Chemical Properties

While comprehensive physical data is limited in the literature, the compound shares characteristics with other Grignard reagents, including sensitivity to moisture and air. As with most organometallic compounds, it requires handling under inert atmospheres to prevent decomposition. The compound likely exists as a solution in ethereal solvents rather than an isolated solid due to stability considerations.

Synthetic Applications in Pharmaceutical Manufacturing

(6-Methoxypyridin-3-yl)magnesium bromide has gained significant importance in pharmaceutical synthesis pathways, particularly as an intermediate in the production of antiepileptic medications.

Role in Perampanel Synthesis

Perampanel, a pharmaceutical active substance used in the treatment of Parkinson's disease, epilepsy, and multiple sclerosis, relies on (6-methoxypyridin-3-yl)magnesium bromide as a key intermediate in its synthetic pathway . The compound facilitates the formation of 2-alkoxy-5-(pyridin-2-yl)pyridine, which serves as a precursor in the Perampanel synthesis route . This application demonstrates the compound's value in creating complex molecular architectures found in modern pharmaceuticals.

Advantages in Synthetic Processes

The use of (6-methoxypyridin-3-yl)magnesium bromide in pharmaceutical synthesis offers several advantages over alternative synthetic routes. The preparation methods involving this compound allow for operations at more moderate temperatures (25-30°C) compared to traditional approaches that may require cryogenic conditions (-78°C) . This temperature advantage eliminates the need for specialized cryogenic equipment, making the synthetic process more accessible and economically viable for industrial applications .

Synthesis Methods

The preparation of (6-methoxypyridin-3-yl)magnesium bromide typically follows established protocols for Grignard reagent formation, with specific modifications to accommodate the pyridine ring system.

Standard Preparation Techniques

The synthesis of (6-methoxypyridin-3-yl)magnesium bromide involves the reaction of 5-bromo-2-methoxypyridine with magnesium metal in an ethereal solvent. This reaction follows the general principles of Grignard reagent formation, where the carbon-bromine bond undergoes oxidative addition to magnesium, generating the carbon-magnesium bond characteristic of Grignard reagents .

Lithium Chloride Complex Formation

An improved synthesis method incorporates lithium chloride to form a complex with the Grignard reagent. The process typically employs approximately 1.3 to 1.35 molar equivalents of the Grignard lithium chloride complex reagent relative to the halopyridine starting material . Operating temperatures between 25-30°C are maintained during the reaction, which typically completes within approximately 5 hours . This lithium chloride complexation method enhances the reactivity and stability of the Grignard reagent.

Reaction Conditions and Parameters

The reaction conditions for synthesizing and utilizing (6-methoxypyridin-3-yl)magnesium bromide are critical for achieving optimal yields and purities. The following table summarizes key reaction parameters based on research findings:

ParameterTypical ValuesNotes
Temperature25-30°CHigher temperatures (45-50°C) may be used during coupling reactions
Reaction Time5 hoursExtended to 24 hours in some protocols
Solvent SystemEthereal solventsTHF or diethyl ether typically used
Molar Equivalents1.3-1.35 equiv.Relative to halopyridine substrate
Product Purity~94%Determined by HPLC (A/A%)

Reaction Mechanisms and Transformations

(6-Methoxypyridin-3-yl)magnesium bromide participates in various transformations that enable the synthesis of complex pharmaceutical intermediates.

Cross-Coupling Reactions

One of the primary applications of (6-methoxypyridin-3-yl)magnesium bromide is in palladium-catalyzed cross-coupling reactions. The compound reacts with 2-chloropyridine in the presence of palladium catalysts to form 2-methoxy-5-(pyridin-2-yl)pyridine . This cross-coupling reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation, and reductive elimination steps, typical of transition metal-catalyzed C-C bond formations.

Subsequent Transformations

Analytical Characterization

The analysis and characterization of (6-methoxypyridin-3-yl)magnesium bromide and its reaction products employ various analytical techniques to ensure purity and structural confirmation.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) serves as the primary analytical method for monitoring reactions involving (6-methoxypyridin-3-yl)magnesium bromide. The purity of intermediates and products is typically assessed using HPLC with area percentage (A/A%) methods . For instance, the 2-methoxy-5-(pyridin-2-yl)pyridine intermediate typically displays HPLC purity values of around 94%, while the final 2,3'-bipyridin-6'(1'H)-one product achieves purities exceeding 99.0%, often reaching 99.5% .

Monitoring and Conversion Assessment

Reaction progress and conversion are regularly monitored through HPLC analysis during synthetic procedures involving (6-methoxypyridin-3-yl)magnesium bromide . This analytical approach allows for optimization of reaction times and conditions, ensuring complete conversion of starting materials and maximizing yield of desired products.

Process Development Considerations

The industrial application of (6-methoxypyridin-3-yl)magnesium bromide in pharmaceutical synthesis requires careful attention to process development aspects that impact scalability and efficiency.

Workup and Isolation Procedures

After reactions involving (6-methoxypyridin-3-yl)magnesium bromide, specific workup procedures are employed to isolate desired products. These typically include:

  • Careful addition of deionized water (approximately 12 volumes relative to substrate) over 30 minutes while maintaining temperatures between 20-25°C

  • Phase separation after 15 minutes of stirring

  • Extraction of the aqueous phase with tert-butyl-methyl ether (typically 4 volumes, performed twice)

  • Washing of the combined organic phases with saturated sodium chloride solution

These procedures ensure efficient recovery of reaction products while removing magnesium salts and other impurities.

Process Advantages

The synthetic routes utilizing (6-methoxypyridin-3-yl)magnesium bromide offer significant advantages over alternative methods, including:

These advantages make processes involving (6-methoxypyridin-3-yl)magnesium bromide particularly attractive for industrial-scale pharmaceutical manufacturing.

Related Compounds and Derivatives

Several related organometallic compounds share structural similarities with (6-methoxypyridin-3-yl)magnesium bromide and may offer complementary reactivity patterns.

Structural Variants

(6-Methoxypyridin-3-yl)magnesium chloride represents a closely related compound that differs only in the halide counterion . This compound serves an analogous function in pharmaceutical synthesis and may be prepared through similar routes using chloride-containing precursors.

Pyridine-Based Grignard Reagents

Pyridin-3-ylmagnesium bromide (CAS#: 21970-14-9) represents another example of a pyridine-based Grignard reagent, though it lacks the methoxy substituent present in (6-methoxypyridin-3-yl)magnesium bromide . The absence of the methoxy group alters the electronic properties of the pyridine ring, potentially leading to different reactivity patterns in synthetic applications.

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